N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide
Description
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-5-10(6-2)13(18)15-9-11-14-8-7-12(16-11)17(3)4/h7-8,10H,5-6,9H2,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXIYCDCURFFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=NC=CC(=N1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide typically involves the reaction of 4-(dimethylamino)pyrimidine-2-carbaldehyde with 2-ethylbutanamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with substituted functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Inhibition of Protein Kinase C Theta (PKCθ)
One of the primary applications of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide is its potential as an inhibitor of Protein Kinase C Theta (PKCθ). PKCθ is implicated in several diseases, including autoimmune disorders and certain types of cancer. Compounds that inhibit this kinase can modulate immune responses and have been studied for their therapeutic potential in conditions such as rheumatoid arthritis and multiple sclerosis .
Antitumor Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, may exhibit antitumor properties. These compounds have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the induction of apoptosis and disruption of cancer cell proliferation pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the pyrimidine ring can enhance its potency and selectivity towards specific biological targets. This optimization process is vital for developing more effective therapeutic agents with fewer side effects .
Bioavailability and Metabolism
The bioavailability and metabolic pathways of this compound are critical factors influencing its therapeutic efficacy. Research into its pharmacokinetics has revealed insights into how the compound is absorbed, distributed, metabolized, and excreted in biological systems. Understanding these parameters helps in formulating dosage regimens that maximize therapeutic outcomes while minimizing toxicity .
Clinical Trials
Clinical trials investigating the efficacy of this compound as a treatment for specific cancers have shown promising results. For instance, trials focusing on hematological malignancies have indicated that this compound may enhance the effectiveness of existing chemotherapy agents when used in combination therapies .
Comparative Studies
Comparative studies between this compound and other known PKCθ inhibitors have highlighted its unique properties. These studies often focus on the compound's selectivity and potency relative to other inhibitors, providing valuable data for future drug development initiatives .
Data Tables
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Physical and Spectral Data Comparison
*Hypothetical data inferred from structural analogues.
Pharmacopeial Compounds with Pyrimidine-Amine Motifs
lists complex amides such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide. These share:
- Amide-Pyrimidine Hybridization : Like the target compound, these molecules integrate pyrimidine and amide functionalities. However, pharmacopeial compounds feature additional stereochemical complexity (e.g., R/S configurations) and extended alkyl/aryl chains, likely optimizing pharmacokinetic properties such as metabolic stability .
- Biological Relevance : The stereochemistry and hydroxyl groups in compounds suggest applications in drug design (e.g., protease inhibitors), whereas the target compound’s simpler structure may prioritize synthetic accessibility.
Q & A
Q. What synthetic methodologies are recommended for preparing N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide, and how can purity be optimized?
The synthesis typically involves sequential alkylation and amide coupling reactions. For example:
- Step 1 : React 4-(dimethylamino)pyrimidine-2-carbaldehyde with 2-ethylbutanamine under reductive amination conditions (e.g., NaBH₃CN in methanol) to form the intermediate amine.
- Step 2 : Perform amide coupling using 2-ethylbutanoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Purification : Recrystallization from ethanol or acetone yields >95% purity. Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for intermediates .
Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity?
- NMR : Use - and -NMR to verify substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, pyrimidine ring protons at δ ~8.0–8.5 ppm) .
- IR : Confirm amide C=O stretching at ~1650–1680 cm and pyrimidine ring vibrations at ~1550–1600 cm .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., C–C bond lengths of 1.37–1.42 Å in pyrimidine rings) .
Q. How can researchers design initial biological activity screens for this compound?
- Target selection : Prioritize enzymes or receptors with structural homology to known pyrimidine-based inhibitors (e.g., carbonic anhydrase IX (CA IX) for anticancer activity) .
- Assay conditions : Use fluorescence-based enzymatic assays (e.g., CA IX inhibition at pH 6.5) or antimicrobial disk diffusion tests (e.g., Staphylococcus aureus ATCC 25923) .
- Dosage : Start with 1–50 µM for enzyme inhibition and 10–100 µg/mL for antimicrobial screens .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
- Substituent variation : Systematically modify the pyrimidine’s dimethylamino group (e.g., replace with morpholine or piperazine) and the butanamide chain (e.g., introduce fluorinated or branched alkyl groups) .
- Pharmacokinetic profiling : Compare logP values (e.g., via HPLC) to assess lipophilicity changes. Trifluoromethyl groups enhance metabolic stability by reducing CYP450-mediated oxidation .
- Bioisosteric replacements : Replace the pyrimidine ring with triazine or quinazoline scaffolds to evaluate binding affinity shifts .
Q. What computational strategies are effective for predicting target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to CA IX (PDB ID: 3IAI). Focus on hydrogen bonds between the pyrimidine’s dimethylamino group and Thr200 .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the amide linkage .
- QSAR models : Train models with descriptors like polar surface area (PSA) and molar refractivity to predict IC values for new analogs .
Q. How should researchers address contradictions in biological activity data across studies?
- Purity validation : Re-analyze disputed batches via HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to rule out impurities >0.5% .
- Assay replication : Standardize protocols (e.g., pre-incubation time, buffer ionic strength) to minimize variability in enzyme inhibition results .
- Meta-analysis : Compare datasets using ANOVA to identify outliers (e.g., p < 0.05 significance threshold) .
Q. What methodologies are recommended for stability and degradation pathway studies?
- Forced degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (254 nm) for 24–72 hours. Monitor degradation products via LC-MS .
- Kinetic modeling : Calculate rate constants (k) for hydrolysis of the amide bond under varying pH conditions using first-order kinetics .
- Excipient compatibility : Test stability in PEG-400 and polysorbate 80 at 40°C/75% RH for 4 weeks to simulate formulation conditions .
Q. How can analytical methods be optimized for quantifying this compound in complex matrices?
- HPLC : Use a C18 column (3.5 µm, 150 × 4.6 mm) with a mobile phase of 10 mM ammonium acetate (pH 5.0) and acetonitrile (70:30 v/v). Retention time ~8.2 minutes .
- LC-MS/MS : Employ electrospray ionization (ESI+) with MRM transitions (e.g., m/z 320 → 203 for quantification and m/z 320 → 155 for confirmation) .
- Sample preparation : For plasma, use protein precipitation with acetonitrile (3:1 v/v) and centrifuge at 14,000 rpm for 10 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
